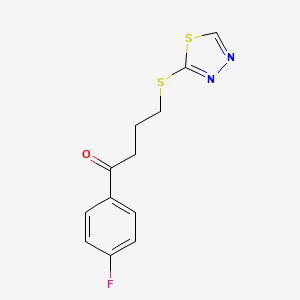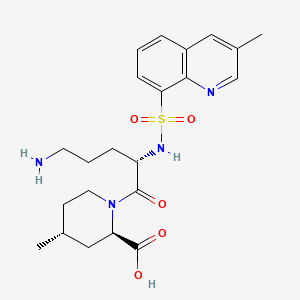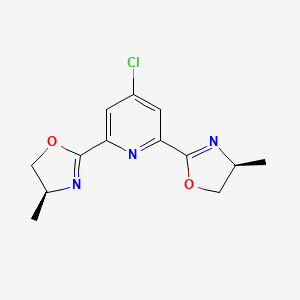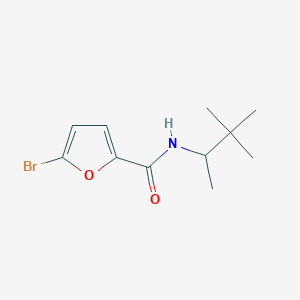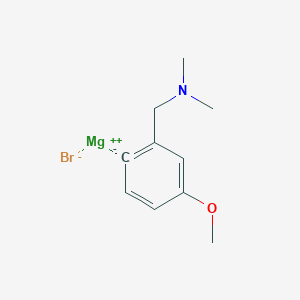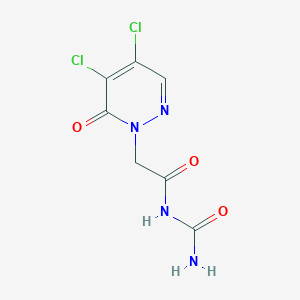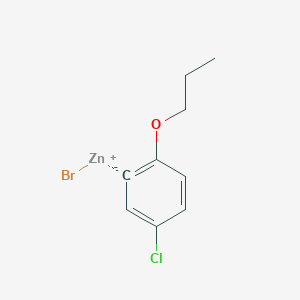
Oxepan-2-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxepan-2-ylmethanamine is an organic compound with the molecular formula C6H13NO It is a heterocyclic amine, featuring a seven-membered ring containing one oxygen atom and an amine group attached to the second carbon of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxepan-2-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of glycidol with vinyl ether in the presence of p-toluenesulfonic acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the oxepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the compound and ensure its stability during storage and transportation. The use of inert gases like nitrogen or argon is common to prevent oxidation and degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Oxepan-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepan-2-one derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxepan-2-one, oxepan-2-ylmethanol, and various substituted oxepan-2-ylmethanamines .
Applications De Recherche Scientifique
Oxepan-2-ylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which oxepan-2-ylmethanamine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxepane ring can interact with hydrophobic regions of proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-2-ylmethanamine: A smaller ring analog with similar chemical properties.
Piperidin-2-ylmethanamine: A six-membered ring analog with different biological activity.
Morpholin-2-ylmethanamine: Contains an oxygen and nitrogen in the ring, offering different reactivity.
Uniqueness
Oxepan-2-ylmethanamine is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Propriétés
Numéro CAS |
1781046-20-5 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
oxepan-2-ylmethanamine |
InChI |
InChI=1S/C7H15NO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6,8H2 |
Clé InChI |
SXYZBLIUOYEAHB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(OCC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




